2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide
CAS No.: 921508-23-8
Cat. No.: VC11989271
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921508-23-8 |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H24N4O3S/c1-2-26-16-9-7-14(8-10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-5-3-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
| Standard InChI Key | ZMXRREDGZLPNHM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Introduction
The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule featuring a thiazole ring, a cyclopentylureido group, and an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with thiazole derivatives. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Molecular Formula and Weight
Although specific data for 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide is not directly available, similar compounds like 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide have a molecular formula of C20H26N4O2S and a molecular weight of 386.5 g/mol. Given the structural similarity, the molecular formula for 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide would likely be C21H25N4O3S, with a molecular weight around 410 g/mol.
Synthesis Methods
The synthesis of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide typically involves several key steps:
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Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
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Introduction of the Cyclopentylureido Group: Cyclopentyl isocyanate reacts with an amine precursor to introduce this group.
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Attachment of the Acetamide Moiety: The final step involves acylating the thiazole derivative with an appropriate acetamide under suitable conditions.
Biological Activities and Research Findings
Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . While specific data on 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide is limited, similar compounds have shown promising results in these areas. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and antiproliferative activities .
Antimicrobial Activity
| Compound | Activity Against |
|---|---|
| Thiazole Derivatives | Gram-positive and Gram-negative bacteria, fungi |
Anticancer Activity
| Compound | Activity Against |
|---|---|
| Thiazole Derivatives | Human breast adenocarcinoma cell lines (e.g., MCF7) |
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